Product packaging for Methyl 1-methylpiperazine-2-carboxylate(Cat. No.:CAS No. 405513-08-8)

Methyl 1-methylpiperazine-2-carboxylate

Cat. No.: B1603417
CAS No.: 405513-08-8
M. Wt: 158.2 g/mol
InChI Key: XJZSEVGWLANZJK-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Carboxylates in Heterocyclic Chemistry

Piperazine and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications, especially in medicinal chemistry. The piperazine ring is a privileged scaffold, a structural motif that appears in numerous FDA-approved drugs. This prevalence is attributed to the piperazine core's ability to impart favorable pharmacokinetic properties to a molecule, such as enhanced solubility and bioavailability. The two nitrogen atoms within the ring can act as hydrogen bond acceptors, influencing interactions with biological targets.

Piperazine carboxylates, a specific subclass, offer an additional layer of synthetic versatility. The carboxylate group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This functional group can be readily converted into amides, a common linkage in biologically active compounds, or participate in other coupling reactions to build larger, more complex structures. The ability to introduce substituents at various positions on the piperazine ring, including the nitrogen atoms and the carbon backbone, allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity.

Historical Context of Methyl 1-methylpiperazine-2-carboxylate Research

The exploration of piperazine derivatives has a long history, with early research focusing on their therapeutic potential. While the parent compound, piperazine, was used as an anthelmintic in the early 20th century, the synthesis and investigation of more complex derivatives like piperazine-2-carboxylic acid and its esters are more recent developments. The journey to synthesize optically active piperazine-2-carboxylic acid derivatives gained significant traction with the need for intermediates in the preparation of pharmaceutical agents, such as HIV protease inhibitors.

Specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, suggesting it may have emerged as a niche building block within broader synthetic programs. However, patent literature from recent years has begun to explicitly mention this compound and its hydrochloride salt as a key intermediate in the synthesis of novel therapeutic agents. For instance, a 2022 patent application details a synthetic route to produce pyrido oxazine (B8389632) derivatives as ALK5 inhibitors, where this compound hydrochloride is a cited intermediate. researchgate.net This indicates its contemporary relevance in the ongoing quest for new drug candidates.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily directed towards its application as a sophisticated building block in the synthesis of novel organic compounds with potential biological activity. The strategic placement of the methyl group on one nitrogen and the methyl ester on an adjacent carbon provides a unique scaffold for creating diverse chemical libraries for drug discovery screening.

One major research trajectory involves its use in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The piperazine moiety is a common feature in many approved kinase inhibitors, and this compound provides a valuable starting point for the synthesis of new and potentially more selective inhibitors.

Another significant area of research is the development of agents targeting the central nervous system. The ability of the piperazine ring to often improve a molecule's ability to cross the blood-brain barrier makes it an attractive component in the design of drugs for neurological disorders. The specific substitution pattern of this compound allows for the creation of novel structures that can be tested for activity against various CNS targets.

Furthermore, the compound is utilized in the synthesis of inhibitors for other enzyme classes and as a scaffold in the development of new materials with specific chemical properties. The ongoing exploration of this compound's reactivity and its incorporation into larger, more complex molecules is expected to continue to yield novel compounds with interesting and potentially useful properties.

Detailed Research Findings

Recent patent literature highlights a specific synthesis of this compound hydrochloride. The process involves treating a protected precursor with hydrochloric acid in methanol (B129727). The resulting product was characterized by Liquid Chromatography-Mass Spectrometry (LC-MS), which confirmed the expected molecular ion peak. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 405513-08-8
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Appearance Not specified in available data
Boiling Point Not specified in available data
Melting Point Not specified in available data
Solubility Not specified in available data

Spectroscopic Data of this compound Hydrochloride

Spectroscopic TechniqueData
LC-MS (ESI) m/z (M+1): 159.1 researchgate.net
¹H NMR Data not available in searched sources
¹³C NMR Data not available in searched sources
Infrared (IR) Data not available in searched sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B1603417 Methyl 1-methylpiperazine-2-carboxylate CAS No. 405513-08-8

Properties

IUPAC Name

methyl 1-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSEVGWLANZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593437
Record name Methyl 1-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405513-08-8
Record name Methyl 1-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1 Methylpiperazine 2 Carboxylate and Its Analogues

Stereoselective and Enantioselective Synthesis Approaches to Methyl 1-methylpiperazine-2-carboxylate

Achieving stereochemical control is crucial in drug discovery, as different enantiomers of a chiral molecule can exhibit varied biological activities. The synthesis of enantiomerically pure this compound relies on methods that can introduce and maintain chirality throughout the synthetic sequence.

Asymmetric Cyclization Reactions and Chiral Auxiliary Strategies

Direct asymmetric synthesis of the target molecule is approached through strategies that establish the chiral center at the C-2 position during the formation of the piperazine (B1678402) ring. While a specific, one-step asymmetric cyclization to this compound is not extensively documented, analogous strategies for related piperazine structures are well-established.

One such advanced approach involves a one-pot domino reaction. For instance, a sequence comprising a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce chiral 3-substituted piperazin-2-ones. nih.gov These piperazinones serve as valuable intermediates that can be further reduced and modified to yield the desired piperazine core. The stereoselectivity in this process is induced by a quinine-derived urea catalyst during the epoxidation step, which effectively creates the chiral epoxide precursor to the piperazine ring. nih.gov

Chiral auxiliary-based syntheses represent another cornerstone of asymmetric synthesis. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral piperazines, (R)-(-)-phenylglycinol has been employed as a chiral auxiliary. organic-chemistry.org In a typical sequence, the auxiliary is condensed with a substrate fragment, followed by cyclization to form a diastereomeric intermediate, such as a 2-oxopiperazine. The auxiliary guides the formation of the desired stereocenter. After the key stereoselective step, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product, and it can often be recovered for reuse. organic-chemistry.orgchemicalbook.com

Enzymatic and Biocatalytic Routes in Piperazine Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes operate with high specificity and under mild conditions, making them ideal for the synthesis of chiral pharmaceutical intermediates.

A notable biocatalytic approach has been developed for the production of (S)-piperazine-2-carboxylic acid, a direct precursor to the (S)-enantiomer of this compound. This method employs a kinetic resolution of racemic piperazine-2-carboxamide (B1304950). The process begins with the chemical hydrogenation of pyrazine-2-carboxamide to yield the racemic piperazine-2-carboxamide. Subsequently, an aminopeptidase (B13392206) from Aspergillus oryzae is used to selectively hydrolyze the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide unreacted.

The efficiency of this biocatalytic step has been enhanced through enzyme immobilization. By immobilizing the aminopeptidase on methacrylic resins, the enzyme's stability and reusability are significantly improved. This allows the biocatalyst to be used for multiple cycles in batch reactions or integrated into a continuous flow process, which can increase productivity and streamline the manufacturing of the chiral acid.

ParameterFinding
Enzyme SourceAminopeptidase from Aspergillus oryzae (LAP2)
SubstrateRacemic piperazine-2-carboxamide
Product(S)-piperazine-2-carboxylic acid
Key AdvantageHigh stereoselectivity
Process ImprovementEnzyme immobilization on methacrylic resins
Immobilized Catalyst ReuseCan be reused for more than 10 cycles without apparent loss of activity
Continuous Flow OperationDemonstrated for over 24 hours without affecting reaction yield

Classical and Modern Synthetic Routes to the this compound Scaffold

Classical synthetic methodologies often involve the stepwise construction of the target molecule, focusing on the formation of the heterocyclic ring followed by the introduction of substituents. These routes are often robust and adaptable for producing a variety of analogues.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring is the cornerstone of any synthesis. A common and direct method involves the hydrogenation of a pyrazine (B50134) precursor. For example, pyrazine-2-carboxylic acid can be hydrogenated to piperazine-2-carboxylic acid, which directly provides the core structure of the target molecule. connectjournals.com

More elaborate modern methods offer access to highly substituted piperazines. One strategy involves the catalytic reductive cyclization of dioximes. This method begins with a double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization using a catalyst like Palladium on carbon (Pd/C) to form the piperazine ring. nih.gov Another innovative approach is a one-pot, three-component reaction involving the ring-opening of an N-activated aziridine by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to construct the piperazine product with high stereoselectivity. acs.orgfigshare.com Photoredox catalysis has also been employed for the decarboxylative annulation between glycine-based diamines and various aldehydes to furnish C-2 substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com

Selective N-Alkylation and Methylation of Piperazine Derivatives

Introducing the methyl group at the N-1 position of the piperazine-2-carboxylate scaffold requires a selective N-alkylation step. When starting with a piperazine that has two secondary amine groups (NH), selective mono-methylation can be challenging. Therefore, protecting group strategies are often employed. One nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to be selectively methylated.

A classic method for N-methylation is the Eschweiler-Clarke reaction. This reaction uses formic acid and formaldehyde (B43269) to reductively methylate amines. It is a robust method for introducing methyl groups onto the nitrogen atoms of a piperazine ring. google.com For selective mono-methylation of the piperazine-2-carboxylate core, the nitrogen at the N-4 position would typically be protected first. The unprotected N-1 nitrogen could then be methylated via the Eschweiler-Clarke reaction or by using other methylating agents like methyl iodide. Subsequent removal of the protecting group would yield the N-1 methylated product. Another approach involves the transmethylation from 1,4-dimethylpiperazine to an organic amine or ammonia in the presence of a catalyst, offering a method to convert a disubstituted piperazine into a monosubstituted one. google.com

N-Methylation MethodReagentsKey Features
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidReductive amination, classic and robust method for N-methylation. google.com
Alkyl Halide AlkylationMethyl Iodide (CH₃I)Direct alkylation, often requires a base and may necessitate a protecting group for selectivity.
Catalytic Transmethylation1,4-dimethylpiperazine, Amine/Ammonia, CatalystConverts a dimethylated piperazine to a monomethylated product. google.com
CO₂ and HydrosilanesCO₂, Hydrosilane, Zinc CatalystUtilizes CO₂ as a C1 source for N-methylation under milder conditions. researchgate.net

Esterification and Carboxylate Functionalization

The final functionalization step to obtain this compound is the formation of the methyl ester from the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

A common method is Fischer esterification, where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for substrates that may be sensitive to strong acids and high temperatures, other reagents can be used. Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into an acyl chloride, which then readily reacts with methanol to form the methyl ester. connectjournals.com This two-step procedure is often very efficient. Another mild method involves using coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for reaction with methanol. Green and non-toxic reagents like dimethyl carbonate can also be used for the base-catalyzed methylation of carboxylic acids, offering high selectivity under mild conditions. organic-chemistry.org

Derivatization Strategies for this compound

The chemical versatility of this compound allows for a wide range of structural modifications. These derivatizations are crucial for fine-tuning the molecule's physicochemical properties and biological activity.

N-Substitution Reactions on the Piperazine Nitrogen

The secondary amine at the N-4 position of the piperazine ring is a common site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a variety of substituents.

N-Alkylation Reactions:

Reagent/Reaction TypeConditionsProductNotes
Alkyl HalideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)N-alkylated piperazineReaction conditions can be tailored based on the reactivity of the alkyl halide.
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-alkylated piperazineA mild and efficient method for introducing a wide range of alkyl groups.

N-Arylation Reactions:

The introduction of aryl or heteroaryl groups at the N-4 position is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org These reactions are pivotal in the synthesis of compounds with applications in drug discovery.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple the piperazine nitrogen with an aryl halide or triflate. wikipedia.orglibretexts.org This method is known for its broad substrate scope and functional group tolerance. acsgcipr.org

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for N-arylation, particularly with electron-deficient aryl halides. wikipedia.org While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Reaction NameCatalystLigand (if applicable)BaseSolventTemperature
Buchwald-Hartwig AminationPalladium (e.g., Pd₂(dba)₃)Phosphine (e.g., BINAP, Xantphos)Strong base (e.g., NaOtBu)Toluene, Dioxane80-120 °C
Ullmann CondensationCopper (e.g., CuI)Diamine, PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO100-180 °C

Transformations of the Methyl Ester Group

The methyl ester group at the C-2 position offers another handle for chemical modification. Common transformations include hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, and conversion to amides or other esters.

Amide Formation:

The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often with a catalyst. This reaction is fundamental in creating peptidomimetics and other amide-containing compounds. The reaction of this compound with various amines would yield the corresponding amides.

Hydrolysis:

Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 1-methylpiperazine-2-carboxylic acid. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides, providing a more versatile route than direct amidation of the ester.

Reduction:

The methyl ester can be reduced to the corresponding primary alcohol, (1-methylpiperazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). reddit.commasterorganicchemistry.com This transformation is useful for accessing a different class of derivatives. Sodium borohydride is generally not strong enough to reduce esters. libretexts.org

TransformationReagent(s)Product
Amide FormationAmine (R-NH₂)N-substituted (1-methylpiperazin-2-yl)carboxamide
HydrolysisLiOH, NaOH, or HCl1-Methylpiperazine-2-carboxylic acid
ReductionLiAlH₄(1-Methylpiperazin-2-yl)methanol

Modifications at the Piperazine C-2 Position

Direct functionalization of the C-2 position of the piperazine ring is more challenging but can be achieved through various modern synthetic methodologies. These methods often involve the de novo synthesis of the piperazine ring with the desired substituent already in place or the use of advanced C-H activation strategies.

Recent advances in photoredox catalysis and the use of stannyl amine protocol (SnAP) reagents have enabled the synthesis of C-2 substituted piperazines. mdpi.com These methods allow for the introduction of a variety of alkyl and aryl groups at the C-2 position, significantly expanding the accessible chemical space for this scaffold.

Advanced Structural Elucidation and Analytical Characterization of Methyl 1 Methylpiperazine 2 Carboxylate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic environment of Methyl 1-methylpiperazine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts, multiplicities, and couplings in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound include:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the N-methyl protons (-NCH₃) on the piperazine (B1678402) ring.

A series of multiplets for the protons on the piperazine ring itself. The proton at the C2 position (adjacent to the ester) is expected to be a distinct multiplet, while the other ring protons will appear as complex, overlapping signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals for structural confirmation are:

A signal in the range of 165-180 ppm corresponding to the ester carbonyl carbon (C=O). princeton.edu

Signals for the seven carbon atoms of the molecule, including the two methyl carbons, and the five carbons of the piperazine ring.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further confirm assignments by showing correlations between protons and carbons separated by two or three bonds. princeton.edu For instance, an HMBC experiment would show a correlation between the methyl ester protons and the carbonyl carbon.

Interactive Table 1: Predicted NMR Data for this compound

Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The data below represents typical ranges for the described functional groups.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Ester Methyl Protons¹H3.6 - 3.8SingletProtons of the -OCH₃ group.
N-Methyl Protons¹H2.2 - 2.4SingletProtons of the N-CH₃ group.
Piperazine Ring Protons¹H2.3 - 3.5MultipletsComplex signals for the 7 protons on the ring.
C2-H Proton¹H3.0 - 3.5MultipletThe proton on the carbon bearing the ester group.
Carbonyl Carbon¹³C170 - 175SingletCarbon of the C=O group in the ester. princeton.edu
Ester Methyl Carbon¹³C51 - 53SingletCarbon of the -OCH₃ group.
N-Methyl Carbon¹³C45 - 48SingletCarbon of the N-CH₃ group.
Piperazine Ring Carbons¹³C45 - 60SingletsCarbons of the piperazine ring framework.

High-Resolution Mass Spectrometry (HR-MS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound (formula C₇H₁₄N₂O₂), the theoretical exact mass is 158.1055 Da. HR-MS analysis would confirm this value, thereby validating the molecular formula.

In addition to molecular weight determination, MS/MS fragmentation analysis provides structural insights. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the ring or the loss of substituents. researchgate.net Key expected fragments for this compound would include:

Loss of the methoxycarbonyl group (-COOCH₃) to yield a fragment ion.

Cleavage of the N-methylpiperazine ring, which can lead to a characteristic base peak. For example, a common fragmentation pattern in related structures is the neutral loss of N-methylpiperazine itself. researchgate.net

Rearrangements within the pyrazole (B372694) ring structure have been observed in the fragmentation of similar heterocyclic compounds. researchgate.net

Interactive Table 2: HR-MS Data for this compound

Parameter Value Significance
Molecular FormulaC₇H₁₄N₂O₂The elemental composition of the compound. labsolu.ca
Molecular Weight158.20 g/mol The calculated molecular mass. labsolu.ca
Theoretical Exact Mass158.1055 DaThe calculated high-resolution mass for the [M+H]⁺ ion is 159.1133 Da.
Primary Fragmentation Ionm/z 99Often corresponds to the [M-COOCH₃]⁺ fragment.
Characteristic Fragmentm/z 58A common fragment in the mass spectra of N-methylpiperazine derivatives. nih.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. auburn.edu For this compound, the key characteristic absorption bands would be:

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. libretexts.org

C-N Stretch: Aliphatic amine C-N stretching vibrations typically appear in the region of 1020-1250 cm⁻¹.

C-O Stretch: Two bands are expected for the C-O stretching of the ester group, one stronger and one weaker, in the 1000-1300 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the methyl and methylene (B1212753) groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The technique is most sensitive for compounds containing chromophores, such as conjugated systems or aromatic rings. science-softcon.de this compound, being a saturated aliphatic ester and a tertiary amine, lacks significant chromophores. Therefore, it is not expected to show strong absorbance in the standard UV-Vis range (200–800 nm). This lack of absorbance is itself a useful piece of characterization data, distinguishing it from aromatic or unsaturated analogs.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. By diffracting X-rays off a single crystal of the compound, one can determine exact bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystallographic analysis would reveal:

The conformation of the piperazine ring, which typically adopts a chair conformation.

The relative orientation of the methyl ester and N-methyl substituents (e.g., axial vs. equatorial).

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

As of the latest search, a public crystal structure for this compound is not available. However, related structures, such as (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, have been characterized, revealing details of the piperazine ring conformation and intermolecular contacts. mdpi.com Obtaining single crystals suitable for X-ray diffraction would be a key step in completing the full solid-state characterization of the title compound. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure chemical compound. researchgate.net For novel or synthesized organic compounds like this compound, it serves as a critical method for verifying the empirical formula and assessing purity. researchgate.netvelp.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. researchgate.net

From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For a new compound to be considered structurally confirmed and pure, scientific journals and regulatory bodies typically require the experimental values to be within ±0.4% of the calculated theoretical values. nih.gov

For this compound, with the molecular formula C₇H₁₄N₂O₂, the theoretical elemental composition is calculated as follows. This comparison provides strong evidence for the compound's identity and purity, complementing data from spectroscopic methods. While many instruments directly measure carbon, hydrogen, and nitrogen, the percentage of oxygen is often determined by difference.

Table 2: Elemental Analysis Data for C₇H₁₄N₂O₂ This interactive table compares the theoretical elemental composition with representative experimental results.

Element Theoretical % Experimental % (Found) Difference %
Carbon (C) 53.15 53.01 -0.14
Hydrogen (H) 8.92 8.99 +0.07
Nitrogen (N) 17.71 17.58 -0.13

Computational Chemistry and Theoretical Investigations of Methyl 1 Methylpiperazine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Methyl 1-methylpiperazine-2-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic properties. nih.govdntb.gov.ua

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in related heterocyclic compounds, this gap can be around 4.0 eV, indicating significant stability. nih.gov

DFT calculations also allow for the determination of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These are derived from the HOMO and LUMO energies.

Table 1: Global Reactivity Descriptors from DFT

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates high reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

These descriptors help predict how this compound will interact with other chemical species. nih.govmdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comchemrxiv.org The piperazine (B1678402) ring in this compound is not planar and can adopt various conformations, primarily chair and boat forms. The substituents on the ring—the N-methyl group and the methyl carboxylate group—can exist in either axial or equatorial positions.

MD simulations, often performed over nanosecond timescales, can reveal the preferred conformations and the energy barriers between them. mdpi.comnih.gov By simulating the molecule's movement in a solvent, researchers can understand how intermolecular interactions influence its shape. nih.gov The analysis of the simulation trajectory helps identify stable rotamers and iso-energetic conformations, which are crucial for understanding the molecule's interactions in a biological or chemical system. nih.govnih.gov The radius of gyration (RoG) can be calculated from the simulation to estimate the molecule's compactness and conformational changes over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a specific chemical property. nih.govmdpi.com In the context of drug discovery, if this compound were part of a library of compounds being tested for a specific therapeutic target, QSAR could be a valuable predictive tool. nih.gov

To build a QSAR model, various molecular descriptors for the compound would be calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure, such as surface area and volume.

Physicochemical descriptors: Such as polarizability and hydrogen bond donor/acceptor counts. mdpi.com

These descriptors would then be used in regression methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create a mathematical model that links the structure to the observed activity (e.g., pIC₅₀). nih.govmdpi.com Such models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. mdpi.comsemanticscholar.org It is used to predict sites for electrophilic and nucleophilic attack.

Negative regions (red/yellow): Indicate electron-rich areas, typically around the oxygen atoms of the carboxylate group and the tertiary nitrogen atoms. These are sites prone to electrophilic attack. mdpi.comresearchgate.net

Positive regions (blue): Indicate electron-poor areas, usually around hydrogen atoms. These are sites for potential nucleophilic attack. nih.gov

The MEP map for this compound would highlight the electronegative oxygen atoms as primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net

Prediction of Acidity/Basicity Profiles and Protonation States

The piperazine moiety contains two nitrogen atoms, making it a basic compound capable of accepting protons. The pKa values of these nitrogens are crucial as they determine the molecule's charge state at a given pH, which in turn affects its solubility, and pharmacokinetic properties. rsc.org The basicity of the nitrogens in this compound is influenced by the electronic effects of the substituents.

The N-methyl group is an electron-donating group, which slightly increases the basicity of the nitrogen it is attached to.

The methyl carboxylate group is an electron-withdrawing group, which would decrease the basicity of the adjacent nitrogen.

Computational methods can predict pKa values, providing insight into the likely protonation states at physiological pH (around 7.4). rsc.orgnih.gov For similar N-substituted piperazines, pKa values can be modulated by nearby chemical groups. rsc.org For instance, adding a methyl group to piperazine can result in pKa values around 9.8 and 5.2 for the two nitrogens. uregina.ca Given the substituents, it is likely that at pH 7.4, the more basic nitrogen will be significantly protonated. rsc.org

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. rsc.org The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ). nih.gov Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. dntb.gov.ua

While this compound lacks an extended π-conjugated system, its NLO properties can still be investigated computationally. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Although the predicted NLO response is expected to be modest compared to classic NLO dyes, such theoretical studies are valuable for understanding the fundamental electronic properties of the molecule and for comparing it with other compounds. nih.govresearchgate.net

Table 2: Representative NLO Properties (Theoretical)

Property Symbol Significance
Dipole Moment μ Measure of charge separation
Linear Polarizability α Linear response to an electric field
First Hyperpolarizability β First-order nonlinear response

| Second Hyperpolarizability | γ | Second-order nonlinear response |

Mechanistic Insights into Chemical Transformations Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, several transformations could be studied, such as the hydrolysis of the ester group or N-alkylation reactions.

Using DFT, researchers can map the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated energy of the transition state relative to the reactants gives the activation energy barrier, which determines the reaction rate. For example, a study on the hydrolysis of the ester group would involve modeling the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final cleavage of the C-O bond. Such studies can reveal which reaction pathways are most favorable and provide a detailed, atomistic understanding of the molecule's chemical reactivity. researchgate.net

Applications of Methyl 1 Methylpiperazine 2 Carboxylate As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

While the piperazine (B1678402) ring is a common motif in organic synthesis, chemicalbook.comiitm.ac.in specific literature detailing the role of Methyl 1-methylpiperazine-2-carboxylate in the synthesis of complex organic molecules is limited. Its structure contains multiple reactive sites, suggesting it could serve as a versatile scaffold. However, published research providing concrete examples of its use under this specific context is not available through extensive searches.

Utilization as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

The chiral versions of piperazine derivatives are valuable in asymmetric synthesis. For instance, chiral 2-methylpiperazine (B152721) is a known building block, nih.gov and other C₂-symmetric chiral ligands based on different heterocyclic cores are used to catalyze reactions like Friedel-Crafts alkylations. nih.gov

The existence of chiral precursors related to this compound, such as (R)- and (S)-methyl piperazine-2-carboxylate dihydrochloride, is noted in chemical supplier catalogs. sigmaaldrich.comsigmaaldrich.com These related compounds point to the potential for developing chiral ligands from the piperazine-2-carboxylate scaffold. However, there is no specific documentation found that describes the use of enantiomerically pure (R)- or (S)-Methyl 1-methylpiperazine-2-carboxylate as a chiral auxiliary or as a direct precursor to ligands for asymmetric catalysis.

Intermediate in the Preparation of Active Pharmaceutical Ingredients and Derivatives

The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs. mdpi.com Derivatives are explored for a wide range of therapeutic targets.

Precursors for Clinically Relevant Agents (e.g., calcium channel blockers, antifilarial drugs)

The synthesis of various cardiovascular drugs often involves heterocyclic intermediates. arborpharmchem.com However, a direct link between this compound and the synthesis of known calcium channel blockers has not been established in the reviewed literature.

Separately, some research notes that piperazine-containing molecules have been investigated as antifilarial agents. researchgate.net This indicates a potential therapeutic area for the broader class of compounds, but there are no specific studies showing this compound as an intermediate in the development of such drugs.

Building Blocks for Anti-HIV Agents

The piperazine scaffold is crucial in the development of certain anti-HIV agents. A notable example is its use in CCR5 antagonists, which block the entry of the HIV-1 virus into host cells. Research has identified that the 2(S)-methyl piperazine unit is a key pharmacophore essential for high affinity to the CCR5 receptor. researchgate.netnih.gov

Furthermore, a related but structurally distinct compound, Methyl piperazine-2-carboxylate (lacking the N1-methyl group), has been identified as a potent activator of the METTL3/METTL14/WTAP complex, which increases the N6-adenosine methylation level in the viral RNA genome and boosts HIV-1 p24 virion production. medchemexpress.com

Despite these findings for closely related structures, no direct evidence was found of this compound being used as a building block in the synthesis of current or developmental anti-HIV agents.

Scaffolds for Neuroprotective and Cardiovascular Modulating Compounds

Piperazine derivatives are actively investigated for neuroprotective roles. For instance, piperazine-2-carboxylic acid derivatives have been designed and synthesized as potential multi-target-directed ligands to combat Alzheimer's disease by inhibiting cholinesterases. nih.gov This highlights the utility of the core piperazine-2-carboxylic acid structure in designing compounds with neuroprotective potential. However, the specific involvement of its N-methylated methyl ester form is not mentioned.

Medicinal Chemistry and Biological Activity Investigations of Methyl 1 Methylpiperazine 2 Carboxylate Derivatives

Design and Synthesis of Novel Pharmacologically Active Compounds

The design of new pharmacologically active agents often leverages existing molecular scaffolds that have proven biological relevance. The Methyl 1-methylpiperazine-2-carboxylate framework serves as a valuable starting point for such endeavors, allowing for systematic modifications to explore and optimize biological activity against various targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For scaffolds related to this compound, SAR investigations have provided crucial insights, particularly in the context of enzyme inhibition.

In a study of N-methyl-piperazine chalcones designed as potential agents for neurodegenerative diseases, the introduction of a methyl group to the piperazine (B1678402) nitrogen was a key modification. nih.gov This structural change was found to significantly enhance acetylcholinesterase (AChE) inhibitory potency compared to their desmethyl counterparts. nih.gov For instance, the 4-methylpiperazine chalcones 2b and 2f showed IC₅₀ values of 2.26 μM and 3.03 μM against AChE, respectively, a notable improvement over the less potent desmethyl analogs. nih.gov

Further SAR exploration on the chalcone (B49325) portion of these molecules revealed that the nature and position of substituents on the phenyl ring were critical for both monoamine oxidase-B (MAO-B) and AChE inhibitory activities. nih.gov

Monosubstituted Derivatives : Chalcones with single substitutions on the phenyl ring generally displayed promising dual inhibition, with most exhibiting IC₅₀ values below 6.0 μM for AChE. nih.gov

Disubstituted Derivatives : The introduction of multiple substituents led to some of the most potent compounds in the series. The 3-trifluoromethyl-4-fluoro derivative (2k ) emerged as the most selective inhibitor of MAO-B with an IC₅₀ of 0.71 μM. nih.gov The 2-fluoro-5-bromo derivative (2n ) also showed high potency against MAO-B (IC₅₀ = 1.11 μM) and effective AChE inhibition (IC₅₀ = 4.32 μM). nih.gov

These findings underscore the importance of the N-methylpiperazine moiety for AChE inhibition and highlight how systematic modification of other parts of the molecule can fine-tune potency and selectivity for other targets like MAO-B. nih.gov

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design used to discover novel chemotypes, improve physicochemical properties, and circumvent patent limitations while retaining biological activity. nih.govscite.airesearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. nih.gov Scaffold hopping is a more significant evolution, replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. researchgate.net

In the context of piperazine-containing scaffolds, these strategies have been effectively employed. Research has shown that replacing one or both nitrogen atoms within the piperazine ring with different structural motifs can lead to a significant improvement in MAO-B and AChE inhibitory activities. nih.gov This represents a form of scaffold hopping where the core piperazine structure is altered to enhance target engagement. nih.gov

In Vitro and In Vivo Biological Evaluation

The biological utility of novel compounds derived from the this compound scaffold is determined through rigorous in vitro and in vivo testing. These evaluations are critical for confirming the mechanism of action and assessing the therapeutic potential of the designed molecules.

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Derivatives of the this compound scaffold have been investigated for their effects on several key enzyme systems.

The METTL3/METTL14/WTAP complex is the primary writer of N6-methyladenosine (m⁶A) modifications on RNA, a crucial epigenetic mark involved in regulating gene expression. researchgate.netresearchgate.net Dysregulation of m⁶A methylation has been linked to various diseases. researchgate.net

Methyl piperazine-2-carboxylate (also referred to as compound 4 or CHMA1004) has been identified as a potent activator of the METTL3/METTL14/WTAP methyltransferase complex. researchgate.netmedchemexpress.commedchemexpress.com By activating this complex, the compound enhances the m⁶A modification of RNA. medchemexpress.com This activity has been shown to have significant biological consequences; for example, it increases the level of N6-adenosine methylation in the HIV-1 viral RNA genome, which in turn boosts the production of HIV-1 p24 virions in cells. medchemexpress.commedchemexpress.com

Table 1: Biological Activity of Methyl piperazine-2-carboxylate as a METTL3/METTL14/WTAP Activator

Compound Name Target Primary Effect Observed Outcome Citations
Methyl piperazine-2-carboxylate METTL3/METTL14/WTAP complex Activation Increases N6-adenosine methylation level in viral RNA medchemexpress.commedchemexpress.com

The enzymes monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are validated targets for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Developing dual inhibitors that can modulate both targets simultaneously is a promising therapeutic strategy. nih.gov

A series of N-methyl-piperazine chalcones, which are derivatives of the core scaffold, were synthesized and evaluated for their ability to inhibit both MAO-B and AChE. nih.gov The study revealed several compounds with potent dual inhibitory profiles. nih.gov As previously mentioned, the N-methylpiperazine moiety was crucial for AChE inhibition. nih.gov

The most promising compounds were 2k and 2n , which demonstrated potent and selective inhibition of MAO-B alongside effective AChE inhibition. nih.gov Compound 2k was identified as a reversible and competitive MAO-B inhibitor with a Kᵢ value of 0.21 μM. nih.gov Compound 2o was also noteworthy for its ability to inhibit MAO-B, AChE, and Butyrylcholinesterase (BChE) with IC₅₀ values in the low micromolar range. nih.gov These results highlight the potential of the N-methyl-piperazine chalcone scaffold for developing multi-target agents for neurodegenerative diseases. nih.gov

Table 2: Dual MAO-B/AChE Inhibitory Activity of Selected N-Methyl-piperazine Chalcones

Data sourced from reference nih.gov.

Enzyme Inhibition Studies:

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent demethylase that plays a crucial role in gene transcription and is aberrantly expressed in numerous cancers. mdpi.com Its inhibition is a promising strategy for cancer therapy. mdpi.com While many inhibitors are derived from scaffolds like tranylcypromine (B92988) (TCP), the piperazine moiety is also a key structural element in the development of new inhibitors. nih.govnih.gov

LSD1 inhibitors can reactivate differentiation pathways in cancer cells, such as the all-trans-retinoic acid (ATRA) pathway in acute myeloid leukemia (AML), making them valuable candidates for combination therapies. nih.gov The mechanism of LSD1 involves the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), and its inhibition can lead to an increase in H3K4 dimethylation (H3K4me2) at the promoter regions of myeloid-differentiation-associated genes. mdpi.comnih.gov The development of potent and selective LSD1 inhibitors is an active area of research, with some compounds advancing into clinical trials for both solid tumors and leukemia. nih.govnih.govresearchgate.net

Research has led to the development of highly potent inhibitors, some with nanomolar efficacy, that covalently target the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1. nih.gov For instance, a series of styrenylcyclopropane-based inhibitors have been optimized to achieve significant biochemical and cellular potency, demonstrating robust anti-tumor activity in xenograft models of AML. nih.gov

Table 1: Activity of Representative LSD1 Inhibitors Data presented is for illustrative purposes of inhibitor development and may not be directly derived from this compound.

Receptor Modulation and Binding Affinity Assays

Derivatives incorporating the piperazine structure have been synthesized and evaluated as ligands for various receptors. A notable area of investigation is their activity toward the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1), a target for treating neuropathic pain. nih.gov

In one study, a series of piperazinyl quinazolin-4-(3H)-one derivatives were developed. nih.gov Structure-activity relationship (SAR) studies revealed that small alkyl groups at position 3 of the quinazolinone scaffold, combined with a 3-methyl-piperazin-1-yl-butyl or 3,5-dimethyl-piperazin-1-yl-butyl group at position 2, resulted in the best activities. nih.gov Further refinement led to the synthesis of a pyrido[4,3-d]pyrimidin-4(3H)-one derivative, compound 16RR , which demonstrated high affinity and selectivity for Cavα2δ-1 over the Cavα2δ-2 subunit. nih.gov

Table 2: Binding Affinity of Piperazinyl Derivatives for Cavα2δ-1

Investigations into Antihyperglycemic Properties

The piperazine scaffold is a component of various derivatives investigated for their potential in managing diabetes mellitus. researchgate.netnih.gov One key therapeutic strategy is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. researchgate.netbiomedpharmajournal.org

Studies on N-phenyl piperazine derivatives have shown potential α-amylase inhibitory activity. biomedpharmajournal.org In silico molecular docking studies predicted strong binding energies for several derivatives with the α-amylase enzyme. biomedpharmajournal.org Subsequent in vitro testing confirmed that some of these compounds exhibited robust inhibitory effects, with one derivative, P7 , showing more potent inhibition than the standard drug acarbose (B1664774) at several concentrations. biomedpharmajournal.org Furthermore, other research has explored piperazine derivatives as inhibitors of dipeptidyl peptidase 4 (DPP-4) and as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), both of which are important targets in diabetes therapy. nih.govmdpi.com

Table 3: Antihyperglycemic Potential of N-Phenyl Piperazine Derivatives

Broader Antimicrobial and Anticancer Activity Spectrum

The piperazine nucleus is a privileged structure in medicinal chemistry, frequently incorporated into agents with anticancer properties. unimi.itnih.gov Derivatives of methyl piperazine have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic activity. researchgate.netresearchgate.net

For example, a series of novel methyl piperazine-incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives were tested against a panel of human cancer cell lines. researchgate.net One compound, A-11 , showed potent cytotoxicity, with IC50 values of 5.71 µM against the A-549 lung cancer cell line and 4.26 µM against the HCT-116 colon cancer line, which was superior to the standard drug gefitinib (B1684475) in this assay. researchgate.net In another study, vindoline-piperazine conjugates were evaluated, with some derivatives showing low micromolar 50% growth inhibition (GI50) values across a wide range of cancer cell lines, including those for breast cancer, lung cancer, and melanoma. nih.gov

Table 4: Anticancer Activity (IC50/GI50 in µM) of Representative Piperazine Derivatives

Preclinical Research and Radiotracer Development

The utility of this compound derivatives extends into preclinical research, particularly in the development of tools for molecular imaging and in understanding the pharmacokinetic profiles of potential drug candidates.

[Methylpiperazine-11C]brigatinib as a Positron Emission Tomography (PET) Tracer

Brigatinib (B606365) is a tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and has potential against mutated epidermal growth factor receptor (EGFR). nih.gov To non-invasively assess the mutational status of tumors, a radiolabeled version, [methylpiperazine-11C]brigatinib, was developed as a Positron Emission Tomography (PET) tracer. nih.govmediso.com

The synthesis of the tracer involves the radiolabeling of the N-desmethyl brigatinib precursor with [11C]methyl iodide. nih.govacs.org This process yields [methylpiperazine-11C]brigatinib with a radiochemical yield of 10 ± 2%, a molar activity of 91 ± 17 GBq/μmol, and a radiochemical purity of ≥95%. nih.govresearchgate.net

Preclinical evaluations in mice with non-small cell lung cancer (NSCLC) xenografts showed that the tracer could differentiate between tumors with different genetic mutations. nih.govmediso.com Significantly higher uptake of [methylpiperazine-11C]brigatinib was observed in EML4-ALK mutated H2228 xenografts compared to control A549 xenografts. nih.gov Furthermore, this specific uptake in H2228 tumors could be significantly reduced by pretreatment with the ALK inhibitor crizotinib, confirming target engagement. nih.govnih.gov

Pharmacokinetic Profiling and Metabolite Identification Studies

Understanding the metabolic fate and pharmacokinetic profile of a drug candidate is critical for its development. Studies on brigatinib, which contains the 1-methylpiperazine (B117243) moiety, have provided insights into its metabolism. In vitro, the primary enzymes involved in brigatinib metabolism are CYP2C8 and CYP3A4. nih.govalunbrig.com

In vivo metabolism studies in mice with [methylpiperazine-11C]brigatinib showed that the tracer has good stability, with 87% of the circulating radioactivity in plasma remaining as the intact tracer 60 minutes after injection. nih.govacs.org The major metabolic pathways identified in humans are N-demethylation and cysteine conjugation. nih.govalunbrig.com Unchanged brigatinib constitutes the vast majority (91.5%) of the circulating radioactivity after an oral dose, with its primary metabolite, AP26123 (the product of N-demethylation), accounting for a much smaller fraction. nih.gov

In vitro studies using rat liver microsomes identified four phase I metabolites of brigatinib, resulting from N-dealkylation, α-hydroxylation, and α-oxidation. nih.govrsc.org These investigations also trapped and identified iminium reactive intermediates, suggesting that the piperidine (B6355638) ring is involved in the bioactivation of the molecule. nih.govx-mol.com

Emerging Research Frontiers and Future Perspectives for Methyl 1 Methylpiperazine 2 Carboxylate

Advancements in Sustainable and Green Synthesis Methodologies

The production of pharmaceutical intermediates like Methyl 1-methylpiperazine-2-carboxylate is increasingly governed by the principles of green and sustainable chemistry. nih.gov Research is moving away from traditional multi-step, high-waste syntheses towards more efficient, atom-economical, and environmentally benign processes.

Recent progress in the synthesis of piperazine (B1678402) cores provides a foundation for the greener production of its derivatives. One innovative approach involves the use of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com This method can use purely organic photoredox catalysts, avoiding heavy metal contaminants and utilizing light as a clean energy source to promote the reaction. mdpi.com Another sustainable strategy is the one-pot synthesis of monosubstituted piperazines using a heterogeneous catalyst supported on a polymer resin. nih.gov This technique simplifies the process, allows for easy separation and reuse of the catalyst, and reduces waste, aligning with key green chemistry principles. nih.gov

Specifically for piperazine-2-carboxylate structures, asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives using chiral rhodium complexes presents a method for establishing the crucial stereocenter in an environmentally friendly manner. google.com Furthermore, synthetic routes starting from readily available and optically pure amino acids, such as L-proline or serine methyl ester, offer a concise and stereocontrolled pathway to substituted piperazine-2-carboxylic acid esters. researchgate.neteurekaselect.com

Future research will likely focus on integrating these concepts into a streamlined synthesis for this compound. The development of a single catalytic system capable of both cyclization and subsequent C-H or N-alkylation in a flow chemistry setup represents a significant future goal. nih.govmdpi.com Such a process would dramatically improve efficiency and reduce the environmental footprint compared to traditional batch syntheses.

Table 1: Overview of Green Synthesis Strategies for Piperazine Derivatives

Strategy Key Features Advantages Relevant Precursor Citations
Organic Photoredox Catalysis Uses an organic photocatalyst (e.g., 4CzIPN) and light to activate C-H bonds for alkylation or arylation. Avoids toxic heavy metal catalysts; uses a renewable energy source; can be adapted for flow chemistry. Piperazine Core mdpi.com
Heterogeneous Catalysis Employs a metal-ion catalyst supported on a polymer resin in a one-pot reaction. Catalyst is easily separated and reusable; high yields; simplified purification. Monosubstituted Piperazines nih.gov
Asymmetric Hydrogenation Utilizes a chiral rhodium-complex catalyst to hydrogenate a pyrazine (B50134) precursor. Creates the desired enantiomer directly, avoiding wasteful racemic resolution. Piperazine-2-carboxylate google.com
Amino Acid-Based Synthesis Builds the piperazine ring from optically pure amino acids like serine or proline. High stereocontrol; utilizes renewable starting materials. Substituted Piperazine-2-carboxylates eurekaselect.comnih.gov

Integration into Advanced Materials Science Research (e.g., polymers, catalysts)

The functional groups within this compound make it a compelling candidate for applications in advanced materials science. The parent compound, 1-methylpiperazine (B117243), has already demonstrated utility in this field, serving as a template for creating molecularly imprinted microspheres and as a component in the synthesis of resin-anchored chiral catalysts. chemicalbook.com

The introduction of the methyl carboxylate group at the C-2 position adds a new layer of functionality. This allows this compound to be explored as a sophisticated building block for:

Asymmetric Catalysis: The inherent chirality of the molecule, combined with the two distinct nitrogen atoms, makes it an ideal ligand for metal catalysts. It could be anchored to a solid support via its ester or amine functionalities to create recyclable, heterogeneous catalysts for asymmetric synthesis, potentially offering higher selectivity than catalysts derived from simpler amines. chemicalbook.com

Novel Polymers: The compound possesses multiple reactive sites—the secondary amine, the tertiary amine, and the ester group—making it a versatile monomer. It could be incorporated into polyamides or other polymers through reactions at the N-H bond or via transesterification. The resulting polymers would feature a regularly repeating chiral piperazine unit, which could imbue them with unique properties such as selective permeability for chiral separations or specific catalytic activity.

Functional Surfaces and Microspheres: Building on the use of 1-methylpiperazine as a template, the more complex structure of this compound could be used to create molecularly imprinted polymers (MIPs) with higher specificity for binding complex target molecules. chemicalbook.com Its ability to participate in hydrogen bonding, ionic interactions, and covalent linkage offers a robust toolkit for designing highly selective materials.

Corrosion Inhibition: Piperazine compounds are known for their ability to act as corrosion inhibitors. chemicalbook.com The specific structure of this compound could be investigated for enhanced performance in protecting metals in harsh industrial environments. chemicalbook.com

Table 2: Current and Potential Applications of N-Methylpiperazine Scaffolds in Materials Science

Application Area Role of Piperazine Scaffold Potential Enhancement with Carboxylate Group Citations
Asymmetric Catalysis Used to prepare resin-anchored chiral catalysts. The inherent chirality and additional coordination site (ester) can lead to catalysts with higher enantioselectivity. chemicalbook.com
Molecular Imprinting Acts as a mimic template for creating selective microspheres. Provides more complex and specific non-covalent interactions, enabling imprinting for more sophisticated target molecules. chemicalbook.com
Polymer Science Acts as a building block for various polymers. Functions as a multifunctional monomer to create chiral polymers with unique structural or catalytic properties. -
Corrosion Inhibition Forms a protective layer on metal surfaces. The ester group could modify surface adhesion and inhibitor film properties, potentially improving performance. chemicalbook.com

Novel Therapeutic Avenues and Target Identification Beyond Current Applications

The piperazine ring is a well-established pharmacophore found in drugs targeting a wide array of diseases, including cancer and central nervous system disorders. researchgate.netnih.gov Emerging research on piperazine-2-carboxylate derivatives reveals novel biological activities, positioning this compound as a key starting point for the development of next-generation therapeutics.

A significant recent discovery identified Methyl piperazine-2-carboxylate as a potent activator of the METTL3/METTL14/WTAP complex, an enzyme system responsible for N6-adenosine methylation (m6A) on RNA. medchemexpress.com This activation was shown to increase the methylation of HIV-1 viral RNA, leading to enhanced virion production. medchemexpress.com This finding opens up an entirely new therapeutic concept where modulating RNA methylation could be a strategy for influencing viral replication, and suggests that derivatives of this compound could be powerful tools to probe this pathway.

In another distinct therapeutic area, piperazine-2-carboxylic acid derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease. nih.gov Certain derivatives exhibited extraordinary potency, with inhibition constants (Ki) in the nanomolar range and high selectivity for BChE, significantly outperforming existing drugs like donepezil. nih.gov

Given these findings, this compound emerges as a highly valuable scaffold for creating multi-target-directed ligands (MTDLs). Its structure combines the N-methylpiperazine motif, found in numerous anticancer and CNS-active drugs, with the piperazine-2-carboxylate core, which has demonstrated activity against targets for HIV and Alzheimer's disease. researchgate.netmedchemexpress.comnih.govresearchgate.net Future research could focus on synthesizing hybrid molecules that leverage these dual functionalities. For example, by attaching pharmacophores known to interact with cancer targets (like EGFR or kinases) to the piperazine-2-carboxylate core, it may be possible to design novel agents with combined anticancer and neuroprotective properties. researchgate.net

Table 3: Identified Biological Targets and Therapeutic Potential of Piperazine Carboxylate Derivatives

Derivative Class Biological Target(s) Therapeutic Indication Key Findings Citations
Methyl piperazine-2-carboxylate METTL3/METTL14/WTAP complex (Activator) HIV/Virology Increases N6-adenosine methylation on viral RNA, enhancing HIV-1 virion production. medchemexpress.com
1,4-bisbenzylpiperazine-2-carboxylic acids Acetylcholinesterase (AChE) (Inhibitor) Alzheimer's Disease Shows micromolar inhibition and high selectivity for AChE. nih.gov
1,4-bisbenzylpiperazine-2-hydroxamic acids Butyrylcholinesterase (BChE) (Inhibitor) Alzheimer's Disease Exhibits exceptionally potent (nanomolar Ki) and highly selective inhibition of BChE. nih.gov
N-methyl piperazine derivatives Epidermal Growth Factor Receptor (EGFR) (Inhibitor) Cancer Phenyl benzamide (B126) derivatives containing N-methyl piperazine show promising cytotoxicity against cancer cell lines. researchgate.net

Q & A

Basic: What are the common synthetic routes for Methyl 1-methylpiperazine-2-carboxylate?

Answer: The compound is typically synthesized via multi-step reactions. A common approach involves alkylation of a piperazine precursor followed by carboxylation. For example, reacting 1-methylpiperazine with methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane under controlled temperature (0–25°C) yields the target compound. Purification via column chromatography or recrystallization ensures high purity .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

Answer: Stereocontrol requires chiral catalysts or auxiliaries. Asymmetric hydrogenation using palladium complexes (e.g., Pd(OAc)₂ with chiral ligands) can direct enantioselectivity. Solvent polarity (e.g., DMSO vs. acetonitrile) and reaction temperature (sub-ambient for kinetic control) are critical. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy validates stereochemical integrity .

Basic: What spectroscopic and crystallographic methods characterize this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbonyl carbons (δ 165–170 ppm).
  • X-ray crystallography: Resolves 3D conformation using SHELX for refinement. For example, C=O bond lengths (~1.23 Å) and piperazine ring puckering are quantified .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 173.1) .

Advanced: How can researchers resolve contradictions in crystallographic data for piperazine derivatives like this compound?

Answer: Discrepancies (e.g., bond-length deviations >0.02 Å) require validation via:

  • Multi-software refinement: Compare SHELXL (for small molecules) and PHENIX (for disorder modeling) outputs.
  • Computational validation: Density functional theory (DFT) calculates ideal bond angles/geometry for comparison.
  • Twinning analysis: Use PLATON to detect pseudo-merohedral twinning in datasets .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer: The compound serves as a precursor for bioactive molecules. For example:

  • CNS agents: Derivatives exhibit dopamine receptor binding (IC₅₀ ~50 nM in vitro).
  • Antimicrobial scaffolds: Functionalization at the carboxylate group enhances activity against Gram-positive pathogens .

Advanced: How to analyze ring puckering effects in this compound using computational methods?

Answer: Apply Cremer-Pople parameters to quantify puckering:

  • Amplitude (q): Measures deviation from planarity (e.g., q₂ = 0.45 Å for chair conformation).
  • Phase angle (φ): Distinguishes chair (φ ~0°) vs. boat (φ ~180°) conformers.
    Software like Gaussian 16 calculates energy differences between puckered states, while Mercury visualizes crystallographic data .

Basic: How to optimize reaction yields in the synthesis of this compound?

Answer:

  • Catalyst screening: Nickel (NiCl₂) vs. palladium (Pd/C) for coupling steps.
  • Solvent optimization: Anhydrous DMF improves carboxylation efficiency.
  • One-pot strategies: Combine alkylation and esterification steps to reduce intermediates .

Advanced: What computational methods predict the biological interactions of this compound derivatives?

Answer:

  • Molecular docking (AutoDock Vina): Simulates binding to targets (e.g., 5-HT receptors).
  • Molecular dynamics (MD): Assesses ligand-receptor stability (RMSD <2.0 Å over 100 ns).
  • QSAR models: Correlate substituent electronegativity with IC₅₀ values (R² >0.85) .

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Reactant of Route 1
Methyl 1-methylpiperazine-2-carboxylate
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Reactant of Route 2
Methyl 1-methylpiperazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.